

Discovery and history of 2-(Phenylthio)ethanol

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Compound of Interest

Compound Name: 2-(Phenylthio)ethanol

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An In-depth Technical Guide to **2-(Phenylthio)ethanol**: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)ethanol, also known as 2-hydroxyethyl phenyl sulfide, is an organosulfur compound with the chemical formula $C_8H_{10}OS$.^{[1][2]} It is characterized by a phenylthio group attached to an ethanol backbone. This compound has garnered significant interest within the scientific community due to its versatile applications as an intermediate in organic synthesis and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of **2-(Phenylthio)ethanol**.

Chemical and Physical Properties

2-(Phenylthio)ethanol is a liquid at room temperature with the physical and chemical properties summarized in the table below.^{[1][2]}

Property	Value
Molecular Formula	C ₈ H ₁₀ OS
Molecular Weight	154.23 g/mol
CAS Number	699-12-7
Appearance	Liquid
Boiling Point	115-116 °C at 2 mmHg
Density	1.143 g/mL at 25 °C
Refractive Index	n ₂₀ /D 1.592
Flash Point	113 °C (closed cup)

Discovery and History

While the precise moment of discovery and the first scientist to synthesize **2-(Phenylthio)ethanol** are not definitively documented in readily available literature, its origins can be traced back to the early 20th century, a period of burgeoning research in organic sulfur chemistry. The work of researchers like W. R. Kirner in the late 1920s on related β -thio-substituted alcohols laid the foundational knowledge for the synthesis of such compounds. The primary and most historically significant method for its preparation involves the nucleophilic substitution reaction between a thiophenolate and a two-carbon electrophile bearing a hydroxyl group or its precursor.

Early Synthesis Methods

The most common and historically significant method for the synthesis of **2-(Phenylthio)ethanol** is the reaction of sodium thiophenolate with ethylene chlorohydrin. This reaction is a classic example of a Williamson ether synthesis, adapted for the formation of a thioether linkage.

An alternative early method involves the ring-opening of ethylene oxide with thiophenol or its corresponding thiophenolate. This reaction is typically carried out under basic conditions to deprotonate the thiophenol, increasing its nucleophilicity.

Experimental Protocols

Synthesis of 2-(Phenylthio)ethanol from Sodium Thiophenolate and Ethylene Chlorohydrin

This protocol is based on the principles of nucleophilic substitution reactions prevalent in early organic synthesis.

Materials:

- Thiophenol
- Sodium ethoxide
- Absolute ethanol
- Ethylene chlorohydrin
- Diethyl ether
- Anhydrous sodium sulfate
- Distillation apparatus

Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Thiophenol is added dropwise to the sodium ethoxide solution with stirring to form sodium thiophenolate.
- Ethylene chlorohydrin is then added dropwise to the solution of sodium thiophenolate.
- The reaction mixture is refluxed for several hours to ensure the completion of the reaction.
- After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
- The ethanol is removed from the filtrate by distillation.

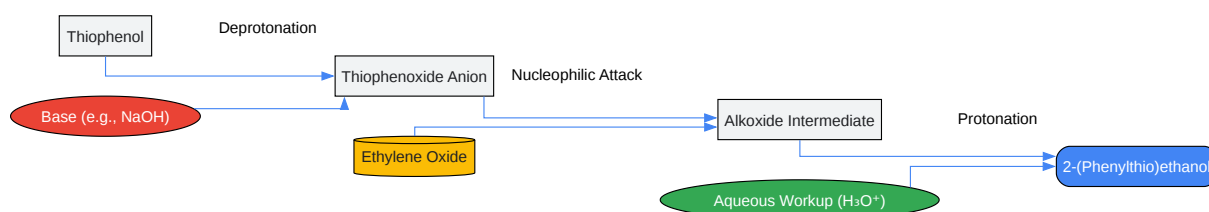
- The remaining residue is taken up in diethyl ether and washed with water to remove any remaining salts and unreacted ethylene chlorohydrin.
- The ethereal layer is dried over anhydrous sodium sulfate.
- The diethyl ether is removed by distillation.
- The crude **2-(Phenylthio)ethanol** is then purified by vacuum distillation, collecting the fraction boiling at 115-116 °C at 2 mmHg.

Modern Catalytic Synthesis

More contemporary methods often employ catalytic approaches to improve efficiency and selectivity. One such method involves the reaction of 2-anilinoethanol, 2-phenoxyethanol, and **2-(phenylthio)ethanol** on AlPO_4 and Pd/AlPO_4 catalysts for the synthesis of indole, benzofuran, and benzothiophene, respectively.[1]

Signaling Pathways and Logical Relationships

The synthesis of **2-(Phenylthio)ethanol** via the reaction of thiophenolate with ethylene oxide is a classic example of a nucleophilic ring-opening reaction. The thiophenolate anion acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring.

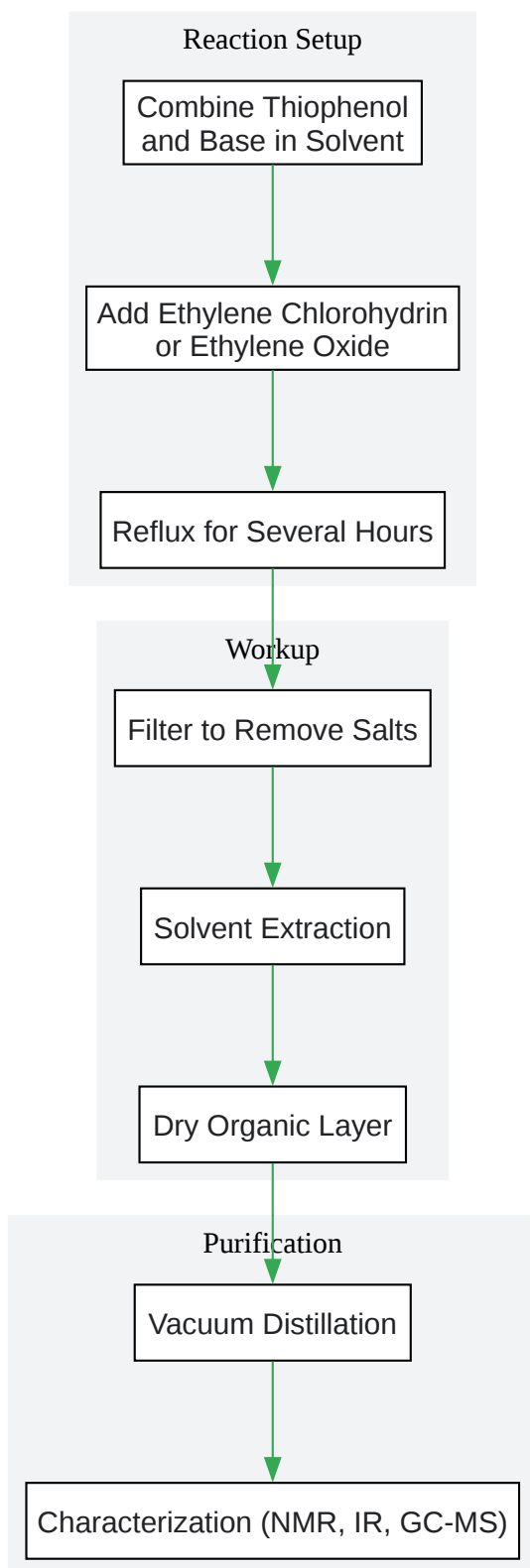


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Caption: Nucleophilic ring-opening of ethylene oxide by thiophenoxide.

Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of **2-(Phenylthio)ethanol**.



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Caption: General experimental workflow for the synthesis of **2-(Phenylthio)ethanol**.

Applications

2-(Phenylthio)ethanol is a valuable intermediate in a variety of organic syntheses.

Synthesis of Heterocyclic Compounds

It serves as a precursor in the synthesis of important heterocyclic compounds such as indole, benzofuran, and benzothiophene.[1] These structural motifs are present in many natural products and pharmaceutical agents.

Protecting Group Chemistry

The 2-(phenylthio)ethyl group has been utilized as a temporary protecting group for the thymine residue during the synthesis of sugar-modified thymidine derivatives.[1]

Precursor to Other Chemicals

It is used in the preparation of 4-[2-(phenylthio)ethoxy]phthalonitrile.[1]

Potential Biological Activity

Research has indicated that **2-(Phenylthio)ethanol** may possess antioxidant and antimicrobial properties, suggesting its potential for further investigation in drug development.

Conclusion

2-(Phenylthio)ethanol is a versatile organosulfur compound with a rich history rooted in the foundational principles of organic synthesis. From its early preparation via nucleophilic substitution to its modern applications in the synthesis of complex molecules, it continues to be a relevant and valuable tool for chemists. Further research into its biological activities may unlock new applications in the pharmaceutical and life sciences sectors. This guide has provided a comprehensive overview for researchers and professionals, summarizing its key properties, historical context, synthesis, and applications.

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